molecular formula C17H15NO3 B1309490 Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate CAS No. 55581-41-4

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

Cat. No.: B1309490
CAS No.: 55581-41-4
M. Wt: 281.3 g/mol
InChI Key: ZLVQXIOLOMFGEE-UHFFFAOYSA-N
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Description

Crystallographic Characterization and X-ray Diffraction Analysis

Methyl 5-(benzyloxy)-1H-indole-2-carboxylate crystallizes in the triclinic space group P1 with two independent molecules in the asymmetric unit. The indole core exhibits near-planarity, with mean deviations of 0.017–0.013 Å from the least-squares plane defined by its nine constituent atoms. The benzyloxy substituent forms a dihedral angle of 50.17° with the indole ring, while the ester group at position 2 adopts a coplanar orientation (θ = 3.2°). Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 7.622(2) Å
b = 12.871(4) Å
c = 16.928(5) Å
Unit cell angles α = 93.831(3)°
β = 100.158(3)°
γ = 93.456(3)°
Volume 1626.6(8) ų
Z-value 4
Density (calc.) 1.329 g/cm³

Intermolecular interactions are dominated by C–H···π contacts (2.87–3.12 Å) between benzyl aromatic systems and indole hydrogen atoms. The ester carbonyl oxygen participates in weak hydrogen bonding (N–H···O = 2.89 Å) with adjacent indole NH groups, stabilizing the crystal lattice.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) reveals characteristic signals:

  • δ 11.25 (s, 1H, indole NH)
  • δ 7.65–7.25 (m, 8H, aromatic protons)
  • δ 5.12 (s, 2H, benzyloxy CH₂)
  • δ 3.88 (s, 3H, ester OCH₃)

¹³C NMR (100 MHz, CDCl₃) key assignments:

  • δ 161.4 (ester C=O)
  • δ 151.2 (benzyloxy C-O)
  • δ 136.8–110.4 (aromatic carbons)
  • δ 52.3 (ester OCH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical absorption bands include:

  • 3275 cm⁻¹ (N–H stretch)
  • 1706 cm⁻¹ (ester C=O)
  • 1598 cm⁻¹ (aromatic C=C)
  • 1245 cm⁻¹ (C–O–C asymmetric stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy
In acetonitrile, the compound shows λmax at:

  • 208 nm (π→π* transition, ε = 42,100 M⁻¹cm⁻¹)
  • 318 nm (n→π* transition, ε = 27,000 M⁻¹cm⁻¹)

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 297.12 [M+H]+ (calc. 297.11 for C₁₈H₁₅NO₃). Major fragmentation pathways include:

  • Loss of benzyl radical (91 Da) → m/z 206.08
  • Ester group cleavage (44 Da) → m/z 253.09
  • Indole ring rupture → m/z 130.05 (C₈H₈N+)

High-resolution mass spectrometry (HRMS) confirms elemental composition:

Observed m/z Calculated m/z Error (ppm)
297.1234 297.1232 +0.67

Computational Modeling of Molecular Conformations (Density Functional Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • Optimized bond lengths: C2–O (1.364 Å), N1–C8 (1.382 Å)
  • HOMO-LUMO gap of 4.21 eV, indicating moderate electronic stability
  • Mulliken charges: O (ester) = -0.42 e, N (indole) = -0.38 e

The benzyloxy group introduces torsional strain (φ = 58.7°) between the indole and phenyl rings, as shown in the DFT-optimized structure. Non-covalent interaction (NCI) analysis identifies strong steric repulsion between the benzyl methylene and indole C3 hydrogen atoms (distance = 2.14 Å).

Conformational Parameter DFT Value X-ray Value
C2–O–C11–C12 dihedral 50.3° 50.17°
Indole planarity RMSD 0.019 Å 0.017 Å
Benzyloxy rotation barrier 8.7 kcal/mol N/A

Properties

IUPAC Name

methyl 5-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-17(19)16-10-13-9-14(7-8-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVQXIOLOMFGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 5-Hydroxyindole Derivatives

  • Reagents and Conditions: Benzyl bromide or benzyl chloride is reacted with 5-hydroxyindole or its carboxylic acid derivatives in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction Parameters: Typical reaction times range from 3 to 8 hours at room temperature or under reflux conditions. An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation.
  • Outcome: Selective O-benzylation at the 5-position hydroxyl group is achieved, yielding 5-(benzyloxy)-1H-indole derivatives with high purity and yields up to 99% reported in some protocols.

Carboxylation and Esterification

  • Carboxylation: The indole ring is functionalized at the 2-position with a carboxylic acid group, often starting from 5-hydroxyindole-2-carboxylic acid.
  • Esterification: The carboxylic acid is converted to the methyl ester via Fischer esterification using methanol and an acid catalyst such as p-toluenesulfonic acid under reflux for extended periods (e.g., 16 hours).
  • Alternative Esterification: Methyl iodide (CH₃I) in the presence of bases like K₂CO₃ or triethylamine (TEA) can be used for methylation of the carboxyl group and sometimes the indole nitrogen.
  • Microwave-Assisted Hydrolysis: Some methods employ microwave irradiation to accelerate hydrolysis and esterification steps, improving reaction efficiency.

Industrial and Catalytic Methods

  • Catalysts: Palladium-based catalysts such as bis-triphenylphosphine-palladium(II) chloride have been used in coupling reactions to facilitate benzylation or other functional group transformations.
  • Reaction Conditions: Elevated temperatures (e.g., 110 °C) and controlled pressures (e.g., 7600 Torr) in autoclaves have been reported to optimize yields.
  • Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to dissolve both organic substrates and catalysts effectively.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Benzylation Benzyl bromide, NaH, DMF, N₂ atmosphere, RT, 3 h 5-(Benzyloxy)-1H-indole ~99 Selective O-benzylation
2 Carboxylation Starting from 5-hydroxyindole-2-carboxylic acid 5-(Benzyloxy)-1H-indole-2-carboxylic acid - Precursor for esterification
3 Esterification Methanol, p-toluenesulfonic acid, reflux, 16 h Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate 72–85 Fischer esterification or methyl iodide

Research Findings and Notes

  • Selectivity Challenges: Attempts to benzylate 5-hydroxyindole can lead to N,O-dibenzylated byproducts; careful control of reaction conditions is necessary to favor O-benzylation exclusively.
  • Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to accelerate hydrolysis and esterification steps, reducing reaction times from hours to minutes without compromising yield.
  • Catalytic Efficiency: Use of palladium catalysts in benzylation steps enhances reaction rates and yields, especially under industrial conditions.
  • Purification: Final products are typically purified by column chromatography using silica gel with hexane/ethyl acetate gradients or recrystallization from ethyl acetate/n-hexane mixtures.

Analytical Characterization (Supporting Preparation)

  • NMR Spectroscopy: ^1H NMR shows aromatic protons of the indole ring (δ 6.8–8.2 ppm), benzyloxy methylene protons (δ ~4.8–5.2 ppm), and methyl ester protons (δ ~3.7–3.9 ppm).
  • Mass Spectrometry: Molecular ion peaks confirm molecular weight (~281 g/mol).
  • IR Spectroscopy: Characteristic ester carbonyl stretch near 1700 cm⁻¹ and N-H stretch around 3400 cm⁻¹.
  • Chromatography: HPLC and LC-MS are used to monitor purity and reaction progress.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Starting Material 5-Hydroxyindole or 5-hydroxyindole-2-carboxylic acid Commercially available or synthesized
Benzylation Reagents Benzyl bromide, NaH or K₂CO₃ Anhydrous DMF or THF solvent
Benzylation Time 3–8 hours Room temperature or reflux
Esterification Method Fischer esterification or methyl iodide methylation Reflux in methanol with acid catalyst or base
Esterification Time 16 hours (Fischer) or 48 hours (methyl iodide) Microwave-assisted methods reduce time
Yield 70–99% Depends on step and purification
Purification Column chromatography or recrystallization Silica gel, hexane/ethyl acetate

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Ester reduction results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the indole core can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Ethyl 5-(Benzyloxy)-1H-indole-2-carboxylate

  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • Impact: Ethyl esters generally exhibit slightly lower reactivity in hydrolysis compared to methyl esters due to steric hindrance. This compound (C18H17NO3) is available at 95% purity, suggesting robust synthetic protocols .
  • Applications : Similar to the methyl variant, it is used in medicinal chemistry but may offer altered pharmacokinetic properties.

Ethyl 1-Benzyl-5-methyl-1H-indole-2-carboxylate

  • Structural Differences :
    • Benzyl substitution at the indole nitrogen (N1).
    • Methyl group at position 5 instead of benzyloxy.
  • The absence of a benzyloxy group decreases lipophilicity. Reported melting point (61–63°C) indicates lower crystallinity compared to benzyloxy-substituted analogs .
  • Synthesis : Uses NaH and benzyl bromide, a common method for N-alkylation .

Methyl 4-Benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

  • Structural Differences :
    • Benzyloxy at position 4 and methoxy at position 5.
    • Methyl group at N1.
  • The crystal structure has been resolved, highlighting planar indole ring geometry and intermolecular hydrogen bonding involving the ester group .
  • Applications : Studied for antitumor properties, suggesting substituent position influences bioactivity .

Benzyl 2-Methyl-5-nitro-1H-indole-1-carboxylate

  • Structural Differences :
    • Nitro group at position 5 (electron-withdrawing).
    • Benzyl ester at N1.
  • Impact : The nitro group increases electrophilicity, enhancing reactivity in reduction or substitution reactions. Higher melting point (121.5–122.5°C) reflects structural rigidity .
  • Synthesis : Prepared via NaH-mediated benzoylation, yielding 90% pure product .

Methyl 3-Hydroxy-5-methoxy-1H-indole-2-carboxylate

  • Structural Differences :
    • Hydroxy group at position 3 and methoxy at position 5.
  • Impact : The hydroxyl group enables hydrogen bonding, improving aqueous solubility. This contrasts with the benzyloxy group’s lipophilicity, making this compound more suitable for hydrophilic drug formulations .

5-Fluoro-N-(4-Benzoylphenyl)-1H-indole-2-carboxamide

  • Structural Differences :
    • Fluoro substituent at position 5.
    • Carboxamide at position 2 instead of ester.
  • Impact: Fluorine enhances metabolic stability and membrane permeability. Reported yield (37.5%) and purity (validated via NMR/MS) highlight synthetic challenges in amide formation .

Key Findings and Trends

Substituent Position :

  • Benzyloxy at position 5 (target compound) balances lipophilicity and synthetic versatility. Derivatives with substituents at positions 4 or 7 (e.g., ) show distinct electronic and steric profiles .

Ester vs. Carboxylic Acid :

  • Methyl/ethyl esters (e.g., ) act as prodrugs, while carboxylic acids (e.g., ) offer direct polarity for target interactions .

N-Substitution :

  • N-Benzylation () or N-methylation () alters metabolic stability and steric accessibility .

Functional Groups :

  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity, whereas electron-donating groups (e.g., methoxy in ) modulate electronic properties .

Biological Activity

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its indole core, which is a common structural motif in many biologically active compounds. The presence of the benzyloxy group enhances its reactivity and biological properties, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

PropertyValue
Molecular FormulaC_{16}H_{15}N_{1}O_{3}
Molecular Weight269.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole structure allows for π-π interactions and hydrogen bonding, influencing binding affinity and specificity.

Targeted Pathways:

  • Anticancer Activity: Indole derivatives are known to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Activity: The compound has shown potential against various microbial strains, suggesting a role in developing new antimicrobial agents.

Research Findings

Recent studies have highlighted the biological activities associated with this compound and similar compounds.

Case Study: Antiviral Activity

A study focusing on indole derivatives found that certain modifications on the indole core could enhance antiviral properties. For example, derivatives with halogenated benzene rings exhibited improved binding to viral integrase, a key enzyme in HIV replication. The IC50 values for these compounds ranged from 3.11 μM to 32.37 μM, indicating significant antiviral potential .

Table 2: Biological Activity of Indole Derivatives

CompoundBiological ActivityIC50 (μM)
This compoundAnticancer / AntimicrobialNot specified
Indole-2-carboxylic acid derivativeIntegrase inhibitor3.11
Indole derivative with methoxy groupAntiviral10.06 - 15.70

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. However, specific data on bioavailability and metabolism remain limited.

Applications in Medicine

This compound has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases.
  • Chemical Synthesis: Serving as an intermediate in synthesizing more complex indole derivatives with enhanced biological activities.

Q & A

Q. What are the key steps in synthesizing Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate?

  • Methodological Answer : Synthesis typically involves:
  • Benzyloxy Introduction : Reaction of a hydroxyl-substituted indole precursor with benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or TEA) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    Key intermediates (e.g., 5-hydroxyindole derivatives) should be characterized via NMR and LC-MS to confirm regioselectivity .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis .
  • Avoid exposure to moisture: Use molecular sieves or vacuum-sealed storage .
  • Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–8.2 ppm for indole H), benzyloxy methylene (δ ~4.8–5.2 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C) .
  • Mass Spectrometry (ESI/HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 296.128 for C₁₈H₁₇NO₃⁺) and fragmentation patterns .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and N-H indole stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance solubility and reactivity .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance benzyloxy group introduction .
  • Temperature Control : Optimize reaction time/temperature via Design of Experiments (DoE) to minimize side products (e.g., over-alkylation) .
  • In-line Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What role does the benzyloxy group play in the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Electronic Effects : The benzyloxy group’s electron-donating nature increases indole ring electron density, enhancing electrophilic substitution reactivity (e.g., halogenation) .
  • Steric Hindrance : The bulky benzyl group may restrict rotation, stabilizing specific conformations for target binding (e.g., enzyme active sites) .
  • Biological Activity : In vitro assays (e.g., kinase inhibition) can compare analogs with/without benzyloxy to isolate its contribution to potency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

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